2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-6(11)10-5-7(4-9)1-2-7/h1-3,5,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZRANRNDXGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide typically involves the reaction of cyclopropylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include:
- Cyclopropylmethylamine
- Cyanoacetic acid or its esters
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary, but a typical procedure involves heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxo derivatives.
- Reduction may produce amine derivatives.
- Substitution reactions can lead to a variety of substituted acetamides.
Scientific Research Applications
2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group in the target compound introduces ring strain, which may enhance reactivity or conformational rigidity compared to linear substituents (e.g., trifluoroethyl or methylamino groups).
- The cyano group, present in multiple analogs, likely reduces solubility in aqueous media but may improve binding affinity in hydrophobic environments.
Physicochemical Properties
Available data for analogs are summarized below:
Notes:
- Pricing data for 2-amino-2-cyanoacetamide (JPY 21,400 for 5g) reflects the cost of specialized intermediates, which may correlate with synthetic complexity .
Comparison :
- The trifluoroethyl analog’s synthesis is streamlined for scalability, whereas the target compound’s cyclopropane moiety may necessitate specialized reagents (e.g., diazo compounds) or controlled conditions.
Biological Activity
2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. Its unique structural features, including an amino group, acetamide moiety, and a cyclopropyl group attached to a cyano functional group, contribute to its reactivity and biological interactions.
- Molecular Formula : C6H10N2O
- Molecular Weight : Approximately 142.16 g/mol
The biological activity of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide is primarily influenced by its ability to interact with specific biological targets. The presence of both amino and cyano groups enhances its reactivity, allowing it to participate in various biochemical pathways. Some key aspects include:
- Binding Affinity : Interaction studies suggest that the compound may exhibit significant binding affinity towards specific proteins or enzymes, which could modulate their activity.
- Inflammasome Inhibition : Analogous compounds have been identified as inhibitors for the NLRP3 inflammasome, indicating that 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide may share similar properties.
Therapeutic Potential
Recent studies have highlighted several applications of this compound in therapeutic contexts:
- NLRP3 Antagonists : Compounds derived from 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide have shown low nanomolar inhibitory activities against the NLRP3 inflammasome, which is implicated in various inflammatory diseases.
- SARS-CoV-2 Inhibition : The compound has been explored as a potential inhibitor targeting cathepsin enzymes crucial for the SARS-CoV-2 life cycle. Research indicates that derivatives can effectively inhibit viral entry into host cells.
Synthesis and Derivatives
The synthesis of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide can be achieved through various chemical methods. Its derivatives are being investigated for broader applications:
- Thermo-responsive Hydrogels : These compounds have been utilized in creating hydrogels for sustained drug delivery systems, showcasing their versatility in biomedical applications.
Case Studies
Several studies have documented the effects of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide and its analogs:
Comparative Analysis
To better understand the uniqueness of 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Aminoacetamide | Simple amine and acetamide structure | General biological activity |
| N-Methylacetamide | Methylated version of acetamide | Solvent properties |
| 2-Amino-N-methylacetamide | Similar amine functionality | Antimicrobial properties |
| N-Cyano-N-methylacetamide | Contains cyano group but lacks cyclopropyl structure | Potentially similar reactivity |
The combination of cyclopropyl and cyano groups in 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide may impart distinct chemical properties not found in simpler analogs, enhancing its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Reacting a substituted aniline (e.g., 3,5-dimethylaniline) with chloroacetic acid to form an intermediate like 2-(substituted phenylamino)acetic acid.
- Step 2: Introducing the (1-cyanocyclopropyl)methyl group via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 1-cyanocyclopropylmethyl chloride under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene .
- Purification: Recrystallization or column chromatography ensures high purity.
Q. How can researchers characterize the purity and structure of this compound?
- Melting Point (mp): Compare observed mp (e.g., 120–124°C for structurally related 2-amino-2-cyanoacetamide) with literature values .
- Spectroscopy: Use ¹H/¹³C NMR to confirm the acetamide backbone and substituents (e.g., cyclopropyl and cyano groups).
- Chromatography: HPLC or TLC with UV detection to assess purity (>95% is typical for research-grade material).
Q. What are the known physical properties (e.g., solubility) of this compound?
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the acetamide moiety. Limited solubility in water unless protonated.
- Stability: The cyano group may hydrolyze under acidic/alkaline conditions; store in anhydrous environments at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay Variability: Standardize experimental conditions (e.g., cell line viability assays vs. enzyme inhibition assays). For example, acetamide derivatives show anticancer activity in some models but not others due to off-target effects .
- Structural Confirmation: Re-synthesize the compound and verify purity to rule out batch-specific impurities.
- Dose-Response Studies: Perform IC₅₀/EC₅₀ curves across multiple concentrations to identify activity thresholds .
Q. What role does the 1-cyanocyclopropyl group play in reactivity and binding affinity?
- Steric Effects: The cyclopropane ring imposes spatial constraints, potentially hindering access to enzyme active sites.
- Electronic Effects: The cyano group (-C≡N) is electron-withdrawing, altering the acetamide’s nucleophilicity. This may enhance stability against hydrolysis compared to non-cyano analogs .
- Metabolic Stability: The cyano group resists oxidation, potentially increasing in vivo half-life compared to amine or ester analogs .
Q. What advanced techniques are suitable for studying metabolic pathways?
- LC-MS/MS: Quantify metabolites in biological matrices (e.g., plasma, liver microsomes). Use isotopic labeling (e.g., ¹³C) to track metabolic fate.
- Crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to identify binding modes.
- Computational Modeling: Molecular dynamics simulations predict interactions with proteins or membranes, guiding derivative design .
Methodological Considerations
- Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
- Data Reproducibility: Share raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
